4-bromo-1-chloro-2,3-dihydro-1H-indene
Overview
Description
4-Bromo-1-chloro-2,3-dihydro-1H-indene is an organic compound characterized by the presence of bromine and chlorine atoms attached to an indene framework.
Mechanism of Action
Mode of Action
- Similar to other indene derivatives, 4-bromo-1-chloro-2,3-dihydro-1H-indene readily undergoes electrophilic substitution reactions due to the delocalization of π-electrons in its benzene-like ring . This property allows it to interact with various biological molecules. The benzylic position of indene compounds can participate in radical reactions, such as bromination or chlorination. For example, the benzylic bromination of 4-bromo-3-nitrotoluene yields 4-bromo-3-nitro-1-bromomethylbenzene .
Resulting Changes: The specific changes induced by this compound’s interaction with its targets would depend on the context and the specific receptors or enzymes involved. These changes could include alterations in cellular signaling pathways, gene expression, or enzymatic activity.
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s stability, efficacy, and overall action.
Preparation Methods
The synthesis of 4-bromo-1-chloro-2,3-dihydro-1H-indene typically involves multiple steps. One common method begins with the reaction of aniline with aluminum acetate to produce 1H-indene. This intermediate is then subjected to bromination using hydrobromic acid and potassium bromate to yield the desired compound . Industrial production methods often involve similar steps but are optimized for larger-scale synthesis and higher yields.
Chemical Reactions Analysis
4-Bromo-1-chloro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-1-chloro-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: The compound is investigated for its potential as a precursor in the synthesis of biologically active molecules, including TRPV1 antagonists and KDR kinase inhibitors.
Industry: It serves as an intermediate in the production of various industrial chemicals and pharmaceuticals.
Comparison with Similar Compounds
4-Bromo-1-chloro-2,3-dihydro-1H-indene can be compared with other similar compounds, such as:
4-Chloro-1-indanone: This compound is structurally similar but lacks the bromine atom.
1-Bromo-2,3-dihydro-1H-indene: This compound has a similar indene framework but lacks the chlorine atom.
The uniqueness of this compound lies in its dual halogenation, which provides distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
4-bromo-1-chloro-2,3-dihydro-1H-indene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJRPZZLWBIXEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1Cl)C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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